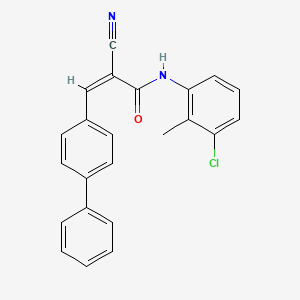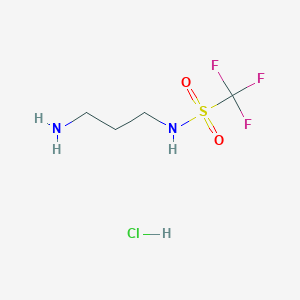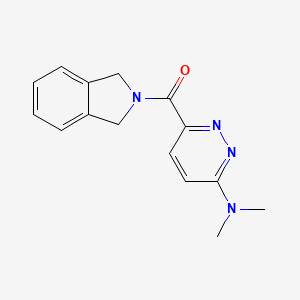
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.
作用機序
The mechanism of action of 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and receptors such as protein kinase, tyrosine kinase, and G protein-coupled receptors. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the proliferation of cancer cells, lower blood glucose levels in diabetic animals, and improve cognitive function in neurodegenerative disease models. It has also been reported to have insecticidal and herbicidal effects.
実験室実験の利点と制限
The advantages of using 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine in lab experiments include its high purity, good yields, and potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity.
将来の方向性
There are several future directions for research on 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine. These include:
1. Further investigation of its mechanism of action and potential targets.
2. Development of more efficient synthesis methods.
3. Investigation of its potential applications in other fields such as energy storage and catalysis.
4. Exploration of its potential toxicity and safety in humans and the environment.
5. Development of derivatives with improved activity and specificity.
6. Investigation of its potential as a therapeutic agent in combination with other drugs.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicine, agriculture, and material science make it a compound of significant interest. Further research is needed to fully understand its mechanism of action and potential toxicity, and to develop more efficient synthesis methods and derivatives with improved activity and specificity.
合成法
The synthesis of 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine has been carried out using different methods such as the reaction of 2-amino-3-cyanopyridine with dimethylformamide dimethylacetal followed by the reaction with 2,3-dihydro-1H-isoindole-2-carboxylic acid. Another method involves the reaction of 2-amino-3-cyanopyridine with 2,3-dihydro-1H-isoindole-2-carboxylic acid followed by the reaction with dimethylformamide dimethylacetal. These methods have shown good yields and purity of the product.
科学的研究の応用
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. In agriculture, it has been used as a pesticide and herbicide. In material science, it has been used as a precursor for the synthesis of various materials.
特性
IUPAC Name |
1,3-dihydroisoindol-2-yl-[6-(dimethylamino)pyridazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(2)14-8-7-13(16-17-14)15(20)19-9-11-5-3-4-6-12(11)10-19/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLOCOLGNWSFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate](/img/structure/B2854558.png)
![2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2854559.png)

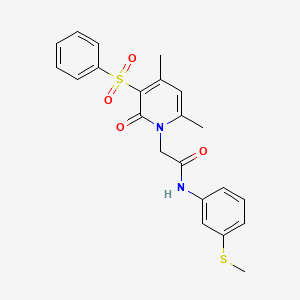
![N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2854568.png)
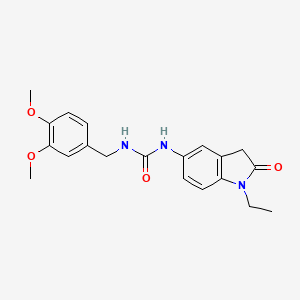
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2854571.png)

![(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2854574.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)
![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide](/img/structure/B2854579.png)
